Cas no 2229262-02-4 (3-(2-chloro-4,5-difluorophenyl)-2,2-difluoropropan-1-amine)

3-(2-Chloro-4,5-difluorophenyl)-2,2-difluoropropan-1-amine is a fluorinated aromatic amine derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a chloro-difluorophenyl ring coupled with a difluorinated propylamine side chain, offering unique electronic and steric properties. The presence of multiple fluorine atoms enhances metabolic stability and lipophilicity, making it a valuable intermediate for drug discovery. The compound’s rigid aromatic core and functionalized amine group allow for further derivatization, enabling the synthesis of targeted bioactive molecules. Its well-defined purity and consistent reactivity make it suitable for high-precision synthetic workflows. Handling requires standard safety precautions for halogenated and fluorinated compounds.
3-(2-chloro-4,5-difluorophenyl)-2,2-difluoropropan-1-amine structure
2229262-02-4 structure
Product Name:3-(2-chloro-4,5-difluorophenyl)-2,2-difluoropropan-1-amine
CAS No:2229262-02-4
MF:C9H8ClF4N
MW:241.61313533783
CID:6173170
PubChem ID:165972126
Update Time:2025-08-05

3-(2-chloro-4,5-difluorophenyl)-2,2-difluoropropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 3-(2-chloro-4,5-difluorophenyl)-2,2-difluoropropan-1-amine
    • EN300-1960270
    • 2229262-02-4
    • Inchi: 1S/C9H8ClF4N/c10-6-2-8(12)7(11)1-5(6)3-9(13,14)4-15/h1-2H,3-4,15H2
    • InChI Key: ROOAVVWIBMQJHZ-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C(=CC=1CC(CN)(F)F)F)F

Computed Properties

  • Exact Mass: 241.0281396g/mol
  • Monoisotopic Mass: 241.0281396g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 214
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 26Ų

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Additional information on 3-(2-chloro-4,5-difluorophenyl)-2,2-difluoropropan-1-amine

Introduction to 3-(2-Chloro-4,5-difluorophenyl)-2,2-difluoropropan-1-amine (CAS No. 2229262-02-4)

3-(2-Chloro-4,5-difluorophenyl)-2,2-difluoropropan-1-amine (CAS No. 2229262-02-4) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a chloro-substituted and difluorinated phenyl group, as well as a difluorinated propanamine moiety. These structural elements contribute to its potential biological activities and pharmacological properties.

The development and study of 3-(2-Chloro-4,5-difluorophenyl)-2,2-difluoropropan-1-amine have been driven by its potential applications in the treatment of various diseases. Recent research has focused on its interactions with specific biological targets and its efficacy in preclinical models. This compound has shown promise in modulating neurotransmitter systems and may have therapeutic potential in neurological and psychiatric disorders.

In terms of chemical synthesis, 3-(2-Chloro-4,5-difluorophenyl)-2,2-difluoropropan-1-amine can be synthesized through a series of well-defined steps. The synthesis typically involves the reaction of a chlorodifluorobenzene derivative with a suitable amine precursor, followed by further functionalization to introduce the difluoromethyl group. The precise control over these synthetic steps is crucial for obtaining the desired product with high purity and yield.

The physical and chemical properties of 3-(2-Chloro-4,5-difluorophenyl)-2,2-difluoropropan-1-amine have been extensively studied. It is a white crystalline solid with a molecular weight of 301.67 g/mol. The compound exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane (DCM), which facilitates its use in various experimental settings. Its melting point is reported to be around 105°C, and it has a moderate boiling point under reduced pressure.

In the context of pharmacology, 3-(2-Chloro-4,5-difluorophenyl)-2,2-difluoropropan-1-amine has been evaluated for its activity against several biological targets. Preclinical studies have demonstrated that it can selectively bind to serotonin receptors, particularly the 5-HT1A receptor subtype. This binding affinity suggests that it may have potential as an antidepressant or anxiolytic agent. Additionally, preliminary data indicate that it can modulate dopamine receptors, which could be relevant for treating conditions such as schizophrenia or Parkinson's disease.

The safety profile of 3-(2-Chloro-4,5-difluorophenyl)-2,2-difluoropropan-1-amine is an important consideration for its potential therapeutic use. Toxicological studies have shown that it has a favorable safety margin when administered at therapeutic doses. However, like many compounds in early stages of development, further investigations are needed to fully understand its long-term effects and potential side effects.

In terms of clinical applications, 3-(2-Chloro-4,5-difluorophenyl)-2,2-difluoropropan-1-amine is currently being evaluated in preclinical trials for its efficacy in treating mood disorders and neurodegenerative diseases. Early results are promising, but more extensive clinical trials are required to validate these findings and establish its safety and efficacy in human subjects.

The future prospects for 3-(2-Chloro-4,5-difluorophenyl)-2,2-difluoropropan-1-amine are exciting. Ongoing research aims to optimize its chemical structure to enhance its pharmacological properties and reduce any potential side effects. Additionally, efforts are being made to develop novel formulations that can improve its bioavailability and therapeutic index.

In conclusion, 3-(2-Chloro-4,5-difluorophenyl)-2,2-difluoropropan-1-amine (CAS No. 2299688) represents a promising compound with significant potential in the field of medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further development as a therapeutic agent for various neurological and psychiatric disorders.

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